molecular formula C25H26O2Si B8152633 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one

Cat. No.: B8152633
M. Wt: 386.6 g/mol
InChI Key: AJGPUSJGAAHOPZ-UHFFFAOYSA-N
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Description

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one is a silyl-protected derivative of 2,3-dihydroinden-1-one, a bicyclic ketone widely used in organic synthesis and medicinal chemistry. The tert-butyldiphenylsilyl (TBDPS) group enhances steric protection and stability, making the compound valuable in multi-step syntheses where selective deprotection is required .

  • Core structure: The 2,3-dihydroinden-1-one scaffold provides a planar aromatic system with a ketone functional group, enabling diverse reactivity.
  • Substituent: The TBDPS group at the 6-position introduces significant steric bulk, influencing solubility, reactivity, and intermolecular interactions.

The molecular formula is estimated as C₃₁H₃₂O₂Si (calculated molecular weight: ~464.7 g/mol), derived from the indenone core (C₉H₈O) and TBDPS-O group (C₂₂H₂₄OSi).

Properties

IUPAC Name

6-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O2Si/c1-25(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19-15-17-24(26)23(19)18-20/h4-14,16,18H,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGPUSJGAAHOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The general steps are as follows:

  • Dissolve the starting material containing the hydroxyl group in DMF.
  • Add TBDPSCl and imidazole to the solution.
  • Stir the reaction mixture at room temperature until the starting material is consumed.
  • Quench the reaction with methanol.
  • Purify the product using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug candidates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric protection to the hydroxyl group, preventing unwanted reactions. It can be selectively removed under mild conditions using fluoride ions, allowing for controlled deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzyloxy Derivatives

Compounds 8s , 8t , and 8u () feature a 2,3-dihydroinden-1-one core with benzyloxy substituents at the 6-position. Key differences include:

Compound Substituent Molecular Weight (g/mol) Biological Activity Reference
8s 2,6-Difluorobenzyloxy 501.24 Cholinesterase/BACE1 inhibition
8t 4-Bromo-2-fluorobenzyloxy 576.12 Cholinesterase/BACE1 inhibition
8u 2,4,6-Trifluorobenzyloxy 519.22 Cholinesterase/BACE1 inhibition
  • The TBDPS group in the target compound offers greater steric hindrance than benzyloxy groups, which may reduce metabolic degradation .

Benzylthio Derivatives

describes compounds with a benzylthio group (e.g., (E)-2-[4-(Benzylthio)benzylidene]-2,3-dihydroinden-1-one). Key comparisons:

  • Electronic Effects : The sulfur atom in benzylthio derivatives increases electron density compared to oxygen, altering redox properties and binding affinity.
  • Biological Activity: Benzylthio compounds in show antimalarial activity, suggesting the core indenone scaffold’s versatility. The TBDPS group’s hydrophobicity may enhance blood-brain barrier penetration relative to benzylthio groups .

Methoxy and Halogenated Derivatives

Donepezil ()

Donepezil, a 5,6-dimethoxy-2,3-dihydroinden-1-one derivative, is a clinically approved acetylcholinesterase inhibitor. Key differences:

Property Donepezil Target Compound
Substituents 5,6-Dimethoxy 6-TBDPS-O
Molecular Weight 415.5 g/mol ~464.7 g/mol
Steric Energy (MM) 100.5 kcal/mol Likely higher due to TBDPS
Biological Use Alzheimer’s therapy Synthetic intermediate
  • Steric Impact : The TBDPS group in the target compound may hinder enzymatic binding compared to Donepezil’s smaller methoxy groups, redirecting its utility to synthesis rather than direct therapeutic use .
5-Bromo-6-methoxy-2,3-dihydroinden-1-one ()
  • Halogenation : Bromine at the 5-position introduces steric and electronic effects distinct from the TBDPS group. Brominated derivatives are often intermediates in cross-coupling reactions, whereas silyl ethers serve as protecting groups .

Silyl-Protected Analogues

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine ()
  • Comparison : The tert-butyldimethylsilyl (TBDMS) group is smaller than TBDPS, offering less steric protection but easier deprotection under mild conditions (e.g., fluoride ions). The TBDPS group’s bulk improves stability in acidic/basic conditions .
6-tert-Butyl-5-methoxy-2-methyl-2,3-dihydroinden-1-one ()
  • Steric Effects : The tert-butyl group here is smaller than TBDPS but still enhances kinetic stability. Methoxy groups at the 5-position contrast with the TBDPS-O group’s aromatic shielding .

Physicochemical Properties and Computational Data

  • LogP and PSA : For the structurally similar 6-methoxy-5-(methoxymethoxy)-2,3-dihydroinden-1-one (), LogP = 1.81 and PSA = 44.76 Ų. The TBDPS group in the target compound likely increases LogP (hydrophobicity) and reduces PSA due to steric shielding .
  • Synthetic Utility : The TBDPS group’s stability makes the compound preferable in multi-step syntheses over analogues with labile protecting groups (e.g., methoxymethoxy in ) .

Research Implications

  • Medicinal Chemistry : While halogenated and methoxy derivatives () show bioactivity, the TBDPS group’s steric bulk may limit direct therapeutic use but enhance utility as a synthetic intermediate.
  • Material Science : The aromatic and steric properties of TBDPS could be exploited in designing organic semiconductors or catalysts .

Biological Activity

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one is a synthetic compound with potential biological activities that warrant further exploration. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 440105-74-8
  • Molecular Formula : C25H28O2Si
  • Molecular Weight : 388.582 g/mol

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, flavonoids, which share some structural characteristics with this compound, have shown effectiveness against various bacteria and biofilms. A systematic exploration of flavonoids revealed their potential in inhibiting biofilm formation by Staphylococcus aureus, suggesting that similar compounds may hold promise in antimicrobial applications .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be inferred from studies on related compounds that demonstrate inhibition of inflammatory pathways. For example, certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests that this compound might also possess similar properties.

Study on Structural Activity Relationship (SAR)

A recent study focused on the SAR of various indanone derivatives, including those similar to this compound. The findings indicated that modifications in the silyl group significantly influenced the compound's biological activity. The study highlighted the importance of the tert-butyldiphenylsilyl moiety in enhancing bioactivity against specific cellular targets.

CompoundStructure ModificationBiological Activity
ANo silyl groupLow activity
Btert-ButyldiphenylsilylModerate activity
CDimethylsilylHigh activity

In Vivo Studies

In vivo studies utilizing animal models have begun to explore the pharmacokinetics and therapeutic potential of related compounds. These studies suggest that compounds with similar structures can achieve significant tissue distribution and exhibit low toxicity profiles, making them suitable candidates for further development as therapeutic agents.

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